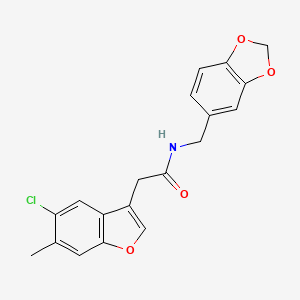
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide, commonly known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDB is a benzofuran derivative that belongs to the class of entactogens, which are psychoactive substances that produce feelings of empathy, emotional openness, and euphoria. In
Mechanism of Action
BDB acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. BDB also acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters into the presynaptic neuron, leading to increased levels of neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDB include increased levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with feelings of empathy, emotional openness, and euphoria. BDB also increases heart rate, blood pressure, and body temperature, which are common physiological effects of entactogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDB in lab experiments is its ability to produce consistent and predictable effects on neurotransmitter levels and behavior. BDB is also relatively easy to synthesize and has a long shelf-life, making it a convenient compound to work with. However, one of the main limitations of using BDB in lab experiments is its potential toxicity and adverse effects on the brain and other organs, which require careful monitoring and dosage control.
Future Directions
There are several future directions related to BDB research, including the development of more selective and potent derivatives that can target specific neurotransmitter systems and produce more desirable therapeutic effects. There is also a need for more studies on the long-term effects of BDB on the brain and other organs, as well as its potential interactions with other medications and substances. Additionally, there is a need for more studies on the safety and efficacy of BDB in human clinical trials, which can provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
BDB has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). BDB is believed to produce its therapeutic effects by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood, emotions, and behavior.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-4-17-14(7-15(11)20)13(9-23-17)6-19(22)21-8-12-2-3-16-18(5-12)25-10-24-16/h2-5,7,9H,6,8,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABKJMNGESMJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B4390954.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4390961.png)
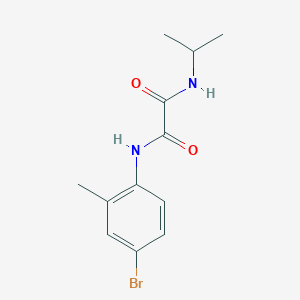
![N-isopropyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390969.png)
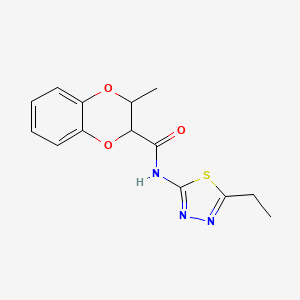
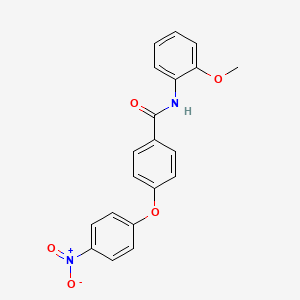
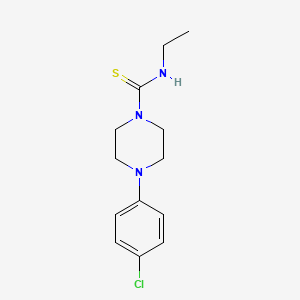
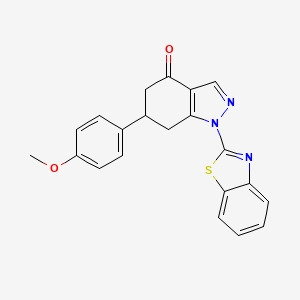
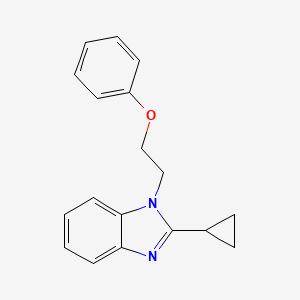
![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4391031.png)
![2-(methoxymethyl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4391038.png)
![1-[(2-chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B4391048.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B4391055.png)
![3-allyl-11-(2-methoxyphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4391057.png)